molecular formula C8H11NO2 B1201450 Dehydroheliotridine CAS No. 26400-24-8

Dehydroheliotridine

Cat. No.: B1201450
CAS No.: 26400-24-8
M. Wt: 153.18 g/mol
InChI Key: QFPRRXUPCPFWKD-ZETCQYMHSA-N
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Description

Dehydroheliotridine is a pyrrolic derivative of heliotridine-based pyrrolizidine alkaloids. It is identified as 6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5H-pyrrolizine. This compound is primarily formed through the metabolic conversion of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . This compound is known for its interaction with DNA and its potential toxicological effects.

Scientific Research Applications

Dehydroheliotridine has several scientific research applications, including:

Safety and Hazards

Based on the safety data sheet for Dehydroheliotridine, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Preparation Methods

Dehydroheliotridine is synthesized through the metabolic conversion of heliotridine-based pyrrolizidine alkaloids. In vitro studies have shown that rat liver microsomes can metabolize lasiocarpine and heliotrine to produce this compound The process involves the use of chromatography and nuclear magnetic resonance and mass spectroscopy for isolation and identification

Chemical Reactions Analysis

Dehydroheliotridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Dehydroheliotridine exerts its effects primarily through its interaction with DNA. It forms a soluble non-diffusible complex with both native and heat-denatured DNA under mildly acidic conditions . This interaction can lead to DNA damage and potential genotoxic effects. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to bind to DNA is a key factor.

Comparison with Similar Compounds

Dehydroheliotridine is unique among pyrrolizidine alkaloids due to its specific structure and DNA-binding properties. Similar compounds include:

Properties

IUPAC Name

(1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRRXUPCPFWKD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CC(=C2[C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181000
Record name Dehydroheliotridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

THE MECHANISMS OF THE PREFERENTIAL DEPRESSION OF SATELLITE DNA SYNTHESIS BY DEHYDROHELIOTRIDINE (DHH) WERE INVESTIGATED. DHH INDUCED REPAIR SYNTHESIS TO THE SAME EXTENT IN BOTH MAIN AND SATELLITE BAND DNA IN CULTURED SHEEP LYMPHOCYTES. ATTACK MAY OCCUR DURING MITOSIS WHERE ALL OF THE SATELLITE DNA MAY BE UNDERGOING SYNTHESIS AT THE SAME TIME, THUS EXPLAINING THE INCREASED AMOUNT OF DHH BOUND TO THE SATELLITE.
Record name DEHYDROHELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

26400-24-8
Record name Dehydroheliotridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROHELIOTRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116336
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dehydroheliotridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROHELIOTRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL727L56R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name DEHYDROHELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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